N,N'-bis(2-fluorobenzyl)sulfamide
Description
N,N'-bis(2-fluorobenzyl)sulfamide is a sulfamide derivative featuring two 2-fluorobenzyl substituents attached to the sulfamide core (S(O₂)(NH)₂). Replacing the methyl groups in the benzyl moiety with fluorine atoms at the ortho position would yield a molecular formula of C₁₄H₁₂F₂N₂O₂S.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c15-13-7-3-1-5-11(13)9-17-21(19,20)18-10-12-6-2-4-8-14(12)16/h1-8,17-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCSZSNRBSXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-fluorobenzyl)sulfamide typically involves the reaction of 2-fluorobenzylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of N,N’-bis(2-fluorobenzyl)sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-fluorobenzyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to other functional groups.
Substitution: The fluorobenzyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: N,N’-bis(2-fluorobenzyl)sulfamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms can increase the binding affinity of the compound to specific enzymes, making it a valuable tool for studying enzyme function and inhibition.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets and its favorable pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-fluorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfamide core plays a crucial role in stabilizing the interaction and ensuring the compound’s effectiveness .
Comparison with Similar Compounds
N,N'-bis(trimethylsilyl)sulfamide (CAS 18134-90-2)
N,N-bis-(2-chloroethyl)sulfamide
N,N'-bis(4-methylbenzyl)sulfamide (CAS 250165-80-1)
N,N′-dinitro-N,N′-bis(2-hydroxyethyl)sulfamide dinitrate
(R,R)-(+)-N,N'-bis(α-methylbenzyl)sulfamide
- Structure : Chiral α-methylbenzyl groups.
- Properties: Potential enantioselective applications in catalysis or separation sciences .
Bay 78175
N,N’-bis[3-(aminocarbonyl)propyl]sulfamide
- Structure: 3-Aminocarbonylpropyl (-CH₂CH₂CH₂CONH₂) substituents.
- Applications : Building block for supramolecular assemblies due to hydrogen-bonding motifs .
Data Table: Key Sulfamide Derivatives
*Calculated based on structural analogy.
Key Findings and Implications
Biological Activity
N,N'-bis(2-fluorobenzyl)sulfamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features two 2-fluorobenzyl groups attached to a sulfamide core. The presence of fluorine atoms is significant as they enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity as an enzyme inhibitor.
The mechanism of action of this compound is primarily based on its interaction with specific enzymes or receptors. The fluorobenzyl groups increase the binding affinity, leading to effective inhibition or modulation of enzymatic activity. The sulfamide moiety contributes to stabilizing these interactions, enhancing the compound's effectiveness in biological systems.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. A study involving phenotypic screening on the National Cancer Institute's 60 human tumor cell lines (NCI-60) showed that sulfamide derivatives can selectively inhibit certain cancer cell lines. For instance, derivatives similar to this compound were found to be particularly effective against colon cancer cell lines, with a growth inhibitory concentration (GI50) indicating significant cytotoxicity .
Table 1: Anticancer Activity Overview
| Compound | Cell Line | GI50 (μM) | Activity |
|---|---|---|---|
| This compound | COLO-205 | 1.88 | High Selectivity |
| This compound | SW-620 | 11.1 | Moderate Activity |
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting tyrosyl-DNA phosphodiesterase (Tdp1). Molecular docking studies suggest that this compound binds effectively within the active site of Tdp1, similar to known inhibitors, indicating its potential utility in therapeutic applications .
Table 2: Enzyme Inhibition Characteristics
Antimicrobial Potential
In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Sulfamides are generally known for their ability to inhibit bacterial folic acid synthesis, suggesting that this compound could also exhibit similar properties against various bacterial strains . Preliminary studies indicate potential efficacy against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Overview
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| E. coli | 10 | Active |
| S. aureus | 10 | Active |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of sulfamide derivatives, including this compound. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity against specific targets.
- Study on Anticancer Activity : A series of sulfamides were synthesized and tested against the NCI-60 panel, revealing that certain derivatives exhibited selective inhibition of colon cancer cell lines while maintaining lower toxicity in normal cells .
- Enzyme Binding Studies : Research utilizing molecular docking techniques has demonstrated that modifications in the sulfamide structure can significantly influence binding affinity and inhibitory potency against Tdp1, showcasing the potential for drug development based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
